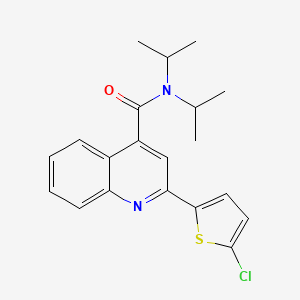![molecular formula C21H19F2N5 B10891498 3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10891498.png)
3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of strong acids or bases, elevated temperatures, and specific solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, advanced catalytic systems, and rigorous purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazolopyridines .
Scientific Research Applications
3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid
- Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]sulfinyl]-4,5-dihydro-5,5-dimethyl-
Uniqueness
Compared to similar compounds, 3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its difluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H19F2N5 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C21H19F2N5/c1-12-16(11-24-27(12)2)17-10-15(20(22)23)18-19(13-8-9-13)26-28(21(18)25-17)14-6-4-3-5-7-14/h3-7,10-11,13,20H,8-9H2,1-2H3 |
InChI Key |
IDCZXWCWGNZCNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=NC3=C(C(=C2)C(F)F)C(=NN3C4=CC=CC=C4)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10891418.png)
![2-(3-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10891419.png)
methanone](/img/structure/B10891420.png)
![N-benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10891429.png)
![1-(difluoromethyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10891434.png)

![(2,3-Dimethoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10891453.png)
![Tert-butyl 4-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxylate](/img/structure/B10891461.png)

![4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891475.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10891491.png)
![Hexadecahydrocyclopenta[a]phenanthren-17-one, 16-(1,5-dimethyl-1H-pyrazol-4-ylmethylene)-10,13-dimethyl-](/img/structure/B10891510.png)
![7-(Difluoromethyl)-2-methyl-5-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10891515.png)
![N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B10891523.png)
